molecular formula C25H36N4O3 B4065964 2-adamantyl{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-nitrophenyl}amine

2-adamantyl{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-nitrophenyl}amine

Cat. No.: B4065964
M. Wt: 440.6 g/mol
InChI Key: MPCWEOFKEKKGAH-UHFFFAOYSA-N
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Description

2-adamantyl{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-nitrophenyl}amine is a useful research compound. Its molecular formula is C25H36N4O3 and its molecular weight is 440.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.27874102 g/mol and the complexity rating of the compound is 694. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Adamantane derivatives, including 2-adamantyl{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-nitrophenyl}amine, are synthesized through various chemical reactions involving adamantyl isothiocyanate and secondary amines, leading to carbothioamides and dicarbothioamides. These compounds have been further reacted with various reagents to yield a wide range of products with potential biological activities (Al-Abdullah et al., 2015; El-Emam et al., 2004). Additionally, adamantylation of saturated nitrogen-containing heterocycles has been explored, highlighting the significance of the adamantyl radical in enhancing the biological potency of nitrogen heterocycles (Butov & Mokhov, 2014).

Biological Activities and Applications

  • Antimicrobial Activity : Adamantane derivatives have been extensively studied for their antimicrobial properties. Compounds synthesized from adamantyl isothiocyanate have shown potent antibacterial activity against various Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans (Al-Abdullah et al., 2015).

  • Antiviral and Anti-HIV-1 Activity : Some adamantane derivatives, especially those involving 1,3,4-oxadiazoles and 1,3,4-oxadiazoline-2-thiones, have been evaluated for their antiviral activities, including anti-HIV-1 effects, showing potential as therapeutic agents in viral infections (El-Emam et al., 2004).

  • Neuroprotective Agents : Fluorescent heterocyclic adamantane amines have been developed as multifunctional neuroprotective agents, showing promise in inhibiting N-methyl-d-aspartate (NMDA) receptor/ion channels, calcium channels, and nitric oxide synthase, alongside demonstrating antioxidant properties. This multifunctionality suggests their potential application in neuroprotection and neurological assay development (Joubert et al., 2011).

  • Anti-inflammatory Activity : The synthesis of N-substituted and S-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols has led to compounds with significant anti-inflammatory activity, demonstrating the therapeutic potential of adamantane derivatives in treating inflammation (Al-Abdullah et al., 2014).

Properties

IUPAC Name

1-[4-[3-(2-adamantylamino)-4-nitrophenyl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O3/c1-25(2,3)24(30)28-8-6-27(7-9-28)20-4-5-22(29(31)32)21(15-20)26-23-18-11-16-10-17(13-18)14-19(23)12-16/h4-5,15-19,23,26H,6-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCWEOFKEKKGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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